REACTION_CXSMILES
|
[CH2:1]([C:9]#N)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[NH2:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][OH:17]>C(=S)=S>[OH:17][CH2:16][CH2:15][N:14]1[CH2:13][CH2:12][N:11]=[C:9]1[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
13.02 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C#N
|
Name
|
|
Quantity
|
12.327 g
|
Type
|
reactant
|
Smiles
|
NCCNCCO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue at 167°-169° C./0.5 mm
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(=NCC1)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.332 g | |
YIELD: PERCENTYIELD | 62.7% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |